N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
The compound N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide features a quinolin-4-one core substituted at position 3 with a 4-methoxybenzenesulfonyl group and at position 1 with an acetamide-linked 4-ethylphenyl moiety. The quinolin-4-one scaffold is associated with diverse biological activities, including antimicrobial and enzyme inhibitory properties . Structural determination of such compounds often employs crystallographic tools like SHELX programs, ensuring precise molecular characterization .
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-18-8-10-19(11-9-18)27-25(29)17-28-16-24(26(30)22-6-4-5-7-23(22)28)34(31,32)21-14-12-20(33-2)13-15-21/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMQZLSTAUMAEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-ethylphenylamine and 4-methoxybenzenesulfonyl chloride. These intermediates undergo a series of reactions, including acylation, sulfonylation, and cyclization, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide ()
- Acetamide Substituent: Features a 4-chlorophenyl group instead of 4-ethylphenyl, introducing electronegativity (Cl) versus lipophilicity (ethyl).
- Physicochemical Implications: The absence of methoxy may decrease solubility compared to the target compound.
- Biological Relevance : Chlorophenyl groups are common in antimicrobial agents, suggesting this analog might prioritize potency over pharmacokinetic optimization.
4-(1-Acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate ()
- Structural Differences: Core Modifications: Incorporates a 7-chloro-6-fluoro-quinoline and a cyclopropyl group, enhancing steric bulk and halogen-mediated interactions. Substituents: Includes a benzyl ester and sulfonamido group, increasing molecular complexity.
- Physicochemical Implications :
- Halogens (Cl, F) improve binding via hydrophobic interactions but may increase toxicity risks.
- The ester group could enhance bioavailability but introduce hydrolytic instability.
Goxalapladib (CAS-412950-27-7) ()
- Structural Differences: Core Structure: Uses a 1,8-naphthyridine instead of quinoline, altering hydrogen-bonding and π-stacking capabilities. Substituents: Features trifluoromethyl and piperidinyl groups, enhancing metabolic stability and lipophilicity.
- Physicochemical Implications: Trifluoromethyl groups increase resistance to oxidative metabolism, prolonging half-life. The naphthyridine core may reduce solubility compared to quinoline derivatives.
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()
- Structural Differences: Substituents: Includes a nitro group and methylsulfonyl, introducing strong electron-withdrawing effects.
- Physicochemical Implications :
Comparative Data Table
Biological Activity
N-(4-ethylphenyl)-2-[3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a quinoline core with an ethylphenyl group and a methoxybenzenesulfonyl moiety. These structural components are crucial for its biological interactions. The synthesis typically involves multi-step reactions, which may include the following general steps:
- Formation of the Quinoline Core : The initial step often involves the condensation of appropriate precursors to form the quinoline structure.
- Introduction of Functional Groups : Subsequent reactions introduce the ethylphenyl and methoxybenzenesulfonyl groups, enhancing the compound's pharmacological profile.
- Purification and Characterization : The final product is purified and characterized using techniques such as NMR, IR, and mass spectrometry to confirm its structure.
Biological Activity
This compound exhibits various biological activities:
1. Antimicrobial Activity
Research indicates that quinoline derivatives possess significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly through inhibition of lipoxygenases (LOXs), enzymes involved in inflammatory processes. This activity is linked to the modulation of eicosanoid signaling pathways, which play a critical role in inflammation and pain management .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cell lines. This effect is attributed to its ability to interact with specific cellular targets involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is essential for optimizing the biological activity of this compound. The presence of specific functional groups significantly influences its potency and selectivity:
| Functional Group | Effect on Activity |
|---|---|
| Ethylphenyl | Enhances lipophilicity and cellular uptake |
| Methoxy group | Increases solubility and potentially modulates receptor interactions |
| Sulfonyl group | Contributes to binding affinity with target enzymes |
Case Studies
Several case studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited LOX activity at nanomolar concentrations, highlighting its potential as a therapeutic agent for inflammatory diseases .
- Cell Line Studies : Experiments conducted on cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers, suggesting a mechanism involving cell cycle arrest.
- Animal Models : Preliminary studies using animal models have shown promising results in reducing tumor growth and inflammation when treated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
